molecular formula C16H17FN6 B6441336 6-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile CAS No. 2640902-88-9

6-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile

Cat. No. B6441336
CAS RN: 2640902-88-9
M. Wt: 312.34 g/mol
InChI Key: TVJXSQNCDFLCRB-UHFFFAOYSA-N
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Description

6-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile (hereafter referred to as “6-FPPC”) is a novel small molecule that has recently been developed for use in scientific research. 6-FPPC is a small molecule that is composed of two nitrogen-containing rings, a pyridine and a piperazine, as well as a carbonitrile group. 6-FPPC has been found to exhibit a variety of biological activities and has been studied for its potential use in a range of scientific applications.

Scientific Research Applications

6-FPPC has been studied for its potential use in a range of scientific research applications. It has been found to possess a variety of biological activities such as anti-tumor, anti-inflammatory, and anti-viral effects. In addition, 6-FPPC has been studied for its potential use as a drug delivery vehicle, as well as a potential therapeutic agent for a variety of diseases.

Mechanism of Action

The exact mechanism of action of 6-FPPC is not yet fully understood. However, it is believed that 6-FPPC acts by binding to specific proteins and receptors in the body, which in turn triggers a cascade of biochemical reactions that lead to the desired biological effects.
Biochemical and Physiological Effects
6-FPPC has been found to exhibit a variety of biochemical and physiological effects. In preclinical studies, 6-FPPC has been found to inhibit the growth of a variety of tumor cells, as well as to reduce inflammation and to possess anti-viral activity. In addition, 6-FPPC has been found to modulate the activity of several proteins, including those involved in immune system regulation and cell cycle control.

Advantages and Limitations for Lab Experiments

The use of 6-FPPC in laboratory experiments has a number of advantages. 6-FPPC is relatively easy to synthesize and has been found to be highly stable, making it ideal for use in long-term studies. In addition, 6-FPPC has been found to be non-toxic and has demonstrated a wide range of biological activities, making it an attractive option for use in a variety of scientific research applications.
However, 6-FPPC also has some limitations. For example, its exact mechanism of action is still not fully understood, and its effects on humans have yet to be studied in depth. In addition, 6-FPPC has been found to interact with a variety of proteins and receptors, making it difficult to predict its exact effects in different contexts.

Future Directions

The potential applications of 6-FPPC are still being explored. Future research could focus on further elucidating the mechanism of action of 6-FPPC and its effects on humans, as well as exploring its potential use as a drug delivery vehicle or therapeutic agent. In addition, further studies could be conducted to investigate the potential of 6-FPPC for use in other scientific research applications, such as in the fields of gene therapy, stem cell research, and drug development. Finally, further research could be conducted to explore the potential of 6-FPPC to interact with other proteins and receptors, as well as to identify novel biological activities of 6-FPPC.

Synthesis Methods

The synthesis of 6-FPPC has been reported in a number of publications. The most commonly used method is an aqueous-based synthesis which involves the reaction of 5-fluoro-2,6-dimethylpyrimidine-4-carboxylic acid with 1-methylpiperazine in the presence of an acid catalyst. This method yields a product with high purity and excellent yields.

properties

IUPAC Name

6-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN6/c1-11-15(17)16(20-12(2)19-11)23-8-6-22(7-9-23)14-5-3-4-13(10-18)21-14/h3-5H,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVJXSQNCDFLCRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C)N2CCN(CC2)C3=CC=CC(=N3)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[4-(5-Fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile

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